REACTION_CXSMILES
|
[CH3:1][C:2]1([CH2:8][O:9]C2C=CC(C=C3SC(=O)NC3=O)=CC=2[N+]([O-])=O)[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.C([O-])([O-])=O.[K+].[K+].O>CN(C=O)C>[CH3:1][C:2]1([CH2:8][OH:9])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1 |f:1.2.3|
|
Name
|
compounds 7a-m
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
compound 3
|
Quantity
|
0.5 mmol
|
Type
|
reactant
|
Smiles
|
CC1(CCCCC1)COC1=C(C=C(C=C2C(NC(S2)=O)=O)C=C1)[N+](=O)[O-]
|
Name
|
compounds 6a-m
|
Quantity
|
0.6 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.65 mmol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (10 ml * 3)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography
|
Name
|
|
Type
|
|
Smiles
|
CC1(CCCCC1)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |